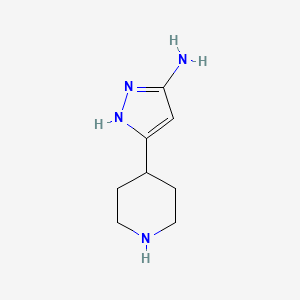

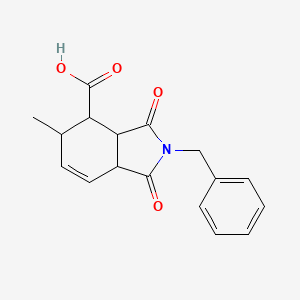

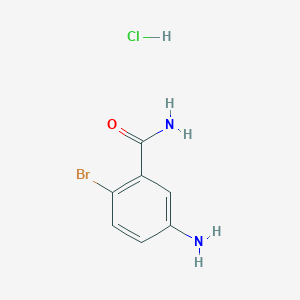

3-(Piperidin-4-yl)-1H-pyrazol-5-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . A functionalized cereblon ligand for the development of Thalidomide based PROTACs .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A series of 2-amino-4-(1-piperidine) pyridine derivatives 3, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed . A four-step process including etherification, hydrazonation, cyclization, and reduction with an overall yield of 39% was used to synthesize 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidine derivatives are formed through various intra- and intermolecular reactions . A series of 2-amino-4-(1-piperidine) pyridine derivatives 3 were designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .Wissenschaftliche Forschungsanwendungen

Antiparasitäre Aktivität

Forschungen mit 3-Piperidin-4-yl-1H-indolen, die strukturelle Ähnlichkeiten mit der fraglichen Verbindung aufweisen, haben eine Wirksamkeit gegen Plasmodium falciparum gezeigt, was auf mögliche antiparasitäre Anwendungen hindeutet .

Arzneimittelsynthese

Piperidinhaltige Verbindungen sind aufgrund ihrer vielseitigen chemischen Struktur, die eine Eintopf-Funktionalisierung und Synthese von Arzneimitteln ermöglicht, wichtige Bausteine in der Arzneimittelkonstruktion .

Heterocyclische Chemie

Der Pyrazolring, Teil der Struktur von “3-(Piperidin-4-yl)-1H-pyrazol-5-amin”, ist ein bedeutendes Motiv in der heterocyclischen Chemie mit verschiedenen biomedizinischen Anwendungen, darunter als Gerüst für die Arzneimittelentwicklung .

Wirkmechanismus

Target of Action

The primary target of 3-(piperidin-4-yl)-1H-pyrazol-5-amine is the protein serine/threonine-protein kinase B-raf . This protein plays a significant role in regulating cell growth and proliferation.

Mode of Action

The compound interacts with its target, the serine/threonine-protein kinase B-raf, to exert its effects . .

Biochemical Pathways

The compound’s interaction with its target affects various biochemical pathways. For instance, it has been found to have a role in the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) pathways . These pathways are crucial in cell growth and proliferation, and their modulation can have significant effects on cellular function.

Result of Action

The molecular and cellular effects of 3-(piperidin-4-yl)-1H-pyrazol-5-amine’s action are largely dependent on its interaction with its target and the subsequent modulation of biochemical pathways. For instance, its role in the ALK and ROS1 pathways suggests potential anti-cancer effects .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-(piperidin-4-yl)-1H-pyrazol-5-amine in laboratory experiments include its low cost, availability, and ease of synthesis. It is also relatively stable and non-toxic. The main limitation of this compound is its lack of solubility in water, which makes it difficult to use in aqueous solutions.

Zukünftige Richtungen

The potential future directions of research on 3-(piperidin-4-yl)-1H-pyrazol-5-amine include further studies on its mechanism of action, biochemical and physiological effects, and potential applications in medicinal chemistry and drug design. Other potential future directions include studies on its use as a catalyst for organic synthesis, its potential use in metal complexes, and its potential use as a reagent for the synthesis of other compounds.

Synthesemethoden

3-(Piperidin-4-yl)-1H-pyrazol-5-amine can be synthesized using a variety of methods. One method involves the reaction of piperidine with 1-chloro-3-methyl-2-pyrazolin-5-one in the presence of a base such as sodium hydroxide. This reaction produces the desired compound in good yields. Another method involves the reaction of piperidine with 5-amino-1-methyl-3-pyrazolin-4-one in the presence of a base such as sodium hydroxide. This reaction also produces the desired compound in good yields.

Safety and Hazards

Eigenschaften

IUPAC Name |

5-piperidin-4-yl-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h5-6,10H,1-4H2,(H3,9,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUKMNKXXJAZLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1325671-21-3 |

Source

|

| Record name | 3-(piperidin-4-yl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B1372006.png)

![4-[(Tert-butylamino)methyl]phenol hydrochloride](/img/structure/B1372018.png)

![1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1372019.png)

amine dihydrochloride](/img/structure/B1372028.png)